molecular formula C19H12ClFN2O2S B14114803 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14114803
M. Wt: 386.8 g/mol
InChI Key: DANMUVHTNKAJDT-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of a thieno[3,2-d]pyrimidine core, make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorobenzyl and 3-fluorophenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides and suitable bases.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting biological activities. The presence of both 4-chlorobenzyl and 3-fluorophenyl groups may confer distinct properties compared to other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C19H12ClFN2O2S

Molecular Weight

386.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12ClFN2O2S/c20-13-6-4-12(5-7-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-3-1-2-14(21)10-15/h1-10H,11H2

InChI Key

DANMUVHTNKAJDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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